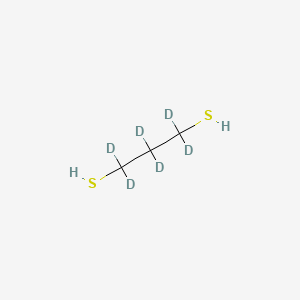

1,3-Propane-d6-dithiol

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C3H8S2 |

|---|---|

Molekulargewicht |

114.27 g/mol |

IUPAC-Name |

1,1,2,2,3,3-hexadeuteriopropane-1,3-dithiol |

InChI |

InChI=1S/C3H8S2/c4-2-1-3-5/h4-5H,1-3H2/i1D2,2D2,3D2 |

InChI-Schlüssel |

ZJLMKPKYJBQJNH-NMFSSPJFSA-N |

Isomerische SMILES |

[2H]C([2H])(C([2H])([2H])S)C([2H])([2H])S |

Kanonische SMILES |

C(CS)CS |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 1,3 Propane D6 Dithiol and Analogues

Strategies for Regio- and Stereoselective Deuteration of Aliphatic Backbones

Achieving high levels of regio- and stereoselectivity is a significant challenge in the synthesis of deuterated aliphatic compounds. nih.govacs.orgresearchgate.net The ability to selectively replace specific hydrogen atoms with deuterium (B1214612) is crucial for probing reaction mechanisms and for creating precisely labeled molecules for analytical applications.

Chemical Deuteration Techniques Utilizing Deuterated Precursors (e.g., LiAlD₄, D₂O as deuterium sources)

A common and powerful method for introducing deuterium involves the use of deuterated reagents. pearson.comnih.gov Lithium aluminum deuteride (B1239839) (LiAlD₄), a deuterated analogue of lithium aluminum hydride, is a potent reducing agent capable of delivering deuterium to carbonyl groups and other reducible functional groups. pearson.commdpi.com For instance, the reduction of an appropriate dicarboxylic acid or diester precursor with LiAlD₄ would be a direct route to a deuterated diol, which could then be converted to the dithiol.

Deuterium oxide (D₂O) is an inexpensive and readily available source of deuterium. nih.govsci-hub.se It can be used in conjunction with various catalysts to facilitate hydrogen-deuterium exchange or as a quenching agent in reactions to introduce deuterium. acs.orgmdpi.com For example, the reduction of acyl chlorides using samarium(II) iodide (SmI₂) in the presence of D₂O provides a method for the synthesis of α,α-dideuterio alcohols with high deuterium incorporation. mdpi.com

| Deuterated Precursor | Typical Application | Advantages |

| LiAlD₄ | Reduction of carbonyls, esters, etc. | Powerful reducing agent, direct incorporation. pearson.commdpi.com |

| D₂O | H/D exchange reactions, quenching agent. | Inexpensive, readily available. nih.govsci-hub.semdpi.com |

Hydrogen/Deuterium Exchange (H/D) Protocols in Deuterated Solvents (e.g., D₂O)

Hydrogen/Deuterium (H/D) exchange reactions represent a straightforward approach to deuteration, often utilizing D₂O as both the deuterium source and solvent. mdpi.comjst.go.jpacs.org These protocols can be catalyzed by transition metals, acids, or bases. mdpi.comacs.orggoogle.com

Palladium on carbon (Pd/C) has been shown to be an effective catalyst for H/D exchange in aromatic and aliphatic systems. mdpi.comjst.go.jp For aliphatic alcohols, ruthenium on carbon (Ru/C) can catalyze regioselective deuteration at the α-position. jst.go.jp Recent advancements have focused on developing milder and more efficient catalytic systems. For example, a Pd/C-Al-D₂O system allows for the in situ generation of D₂ gas, avoiding the need for handling pressurized deuterium gas. mdpi.com

Photoredox catalysis has also emerged as a powerful tool for H/D exchange, enabling deuteration under mild conditions. nih.govchemrxiv.org This method often employs an organic photocatalyst and a thiol co-catalyst in the presence of D₂O, allowing for the selective deuteration of C(sp³)–H bonds adjacent to heteroatoms. chemrxiv.orgsnnu.edu.cn

| Catalytic System | Substrate Type | Key Features |

| Rh/C | Non-activated alkanes | Multiple H-D exchanges at elevated temperatures. jst.go.jp |

| Ru/C | Primary and secondary alcohols | Regioselective deuteration at the α-position. jst.go.jp |

| Pd/C-Al-D₂O | Amino acids, various building blocks | In situ D₂ generation, environmentally benign. mdpi.com |

| Photoredox Catalysis | Aldehydes, α-thio C(sp³)-H bonds | Mild conditions, high regioselectivity. nih.govchemrxiv.org |

Specific Synthetic Routes and Optimization for 1,3-Propane-d6-dithiol (B594742)

A direct synthesis of this compound would likely involve the deuteration of a suitable three-carbon precursor followed by the introduction of the thiol groups. One plausible route begins with the reduction of a fully deuterated malonic acid derivative (e.g., diethyl malonate-d₂) using a powerful reducing agent like LiAlD₄ to yield 1,3-propanediol-d₆. This diol can then be converted to the corresponding dithiol.

Alternatively, H/D exchange protocols could be applied to 1,3-propanedithiol (B87085) itself or a protected precursor. smolecule.com However, achieving complete deuteration at all six non-thiol positions might require harsh conditions or multiple cycles. The synthesis can be achieved by introducing deuterium into the 1,3-propanedithiol molecule using deuterated reagents or solvents. smolecule.com Another method involves reacting with deuterated hydrogen sulfide (B99878) or other deuterated thiols under controlled conditions. smolecule.com

Advancements in Scalable Synthesis of Deuterated Thiols for Research Applications

The demand for deuterated compounds in fields like medicinal chemistry has driven the development of scalable synthetic methods. nih.gov For thiols, this includes the development of robust catalytic systems that can be used on a larger scale. Continuous-flow methodologies, where a substrate solution is passed through a cartridge containing a heterogeneous catalyst, offer a promising approach for scalable H/D exchange reactions. oup.com This technique allows for efficient deuteration with short reaction times and easy separation of the product from the catalyst. oup.com

Photoredox-mediated protocols have also been shown to be scalable. For example, the deuteration of certain pharmaceutical compounds has been successfully scaled up to the gram scale with high deuterium incorporation. princeton.edu The development of greener and more cost-effective methods, such as those utilizing visible light and inexpensive catalysts, is an active area of research. acs.org

Purification and Isotopic Purity Assessment Methodologies

After synthesis, the purification of the deuterated compound is essential to remove any remaining starting materials, reagents, and byproducts. Standard chromatographic techniques such as column chromatography or distillation are typically employed. orgsyn.org

Assessing the isotopic purity is a critical final step. High-resolution mass spectrometry (HRMS) is a primary tool for this purpose. nih.govresearchgate.netcolab.ws By analyzing the mass spectrum, the relative abundance of the desired deuterated isotopologue compared to partially deuterated or non-deuterated species can be determined, thus providing a measure of the isotopic purity. nih.govresearchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is also invaluable. The disappearance or reduction in the intensity of proton signals at specific positions confirms the incorporation of deuterium. nih.govnii.ac.jp For quantitative analysis, a non-deuterated internal standard can be used. cardiff.ac.uk

| Technique | Information Provided |

| High-Resolution Mass Spectrometry (HRMS) | Determines the relative abundance of different isotopologues, allowing for calculation of isotopic purity. nih.govresearchgate.net |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms the position of deuterium incorporation by observing the disappearance of proton signals. Can be used for quantification with an internal standard. nih.govnii.ac.jpcardiff.ac.uk |

Mechanistic Investigations and Reaction Kinetics

Application of 1,3-Propane-d6-dithiol (B594742) in Kinetic Isotope Effect (KIE) Studies

The substitution of hydrogen with deuterium (B1214612) in this compound leads to a difference in mass, which can affect the rate of reactions where a bond to the deuterium atom is broken in the rate-determining step. This phenomenon, known as the kinetic isotope effect (KIE), is a powerful method for elucidating reaction mechanisms. libretexts.orggmu.edu A normal KIE (kH/kD > 1) suggests that the bond to the isotope is being broken in the rate-limiting step, while an inverse KIE (kH/kD < 1) can indicate a change in hybridization at the labeled position. gmu.edu

The use of this compound can help identify the rate-determining step in reactions involving thiols. For instance, in thiol-ene and thiol-yne reactions, which are important "click" chemistry processes, the addition of a thiol to an unsaturated bond is a key step. usm.edu By comparing the reaction rates of 1,3-propanedithiol (B87085) and its deuterated counterpart, researchers can determine if the cleavage of the S-H (or S-D) bond is the slow step of the reaction. A significant KIE would provide strong evidence for the involvement of this bond cleavage in the rate-determining step. This approach has been used in various contexts, including the study of nucleophile-catalyzed thio-Michael additions. usm.edu

Both primary and secondary deuterium isotope effects can be investigated using this compound. A primary KIE is observed when the bond to the deuterium atom is directly broken during the rate-determining step. dalalinstitute.com For example, in a reaction where the thiol hydrogen (or deuterium) is abstracted by a base, a primary KIE would be expected.

Secondary KIEs occur when the isotopic substitution is at a position adjacent to the reacting center. dalalinstitute.com In the case of this compound, the deuterium atoms are on the propane (B168953) backbone. If a reaction involves the formation of a transition state where the hybridization of the carbon atoms changes, a secondary KIE might be observed. For example, in the formation of a dithiane from a carbonyl compound and this compound, the hybridization of the carbonyl carbon changes from sp2 to sp3. organic-chemistry.org Studying the secondary KIE in such a reaction could provide insights into the structure of the transition state.

| Isotope Effect Type | Description | Example Application with this compound |

| Primary KIE | Observed when the C-D or S-D bond is broken in the rate-determining step. dalalinstitute.com | Studying the mechanism of thiol-disulfide exchange reactions. smolecule.com |

| Secondary KIE | Observed when the deuterium is not directly involved in bond breaking but is near the reaction center. dalalinstitute.com | Investigating the transition state of dithiane formation from aldehydes or ketones. organic-chemistry.org |

Elucidation of Rate-Determining Steps in Thiol-Mediated Reactions

Deuterium Labeling for Tracing Reaction Pathways in Organic Transformations

The deuterium atoms in this compound act as a label, allowing chemists to follow the fate of the dithiol fragment throughout a reaction sequence. smolecule.combham.ac.uk This is particularly useful in complex organic transformations where multiple rearrangements or competing pathways are possible. By analyzing the position of the deuterium atoms in the final products using techniques like mass spectrometry or NMR spectroscopy, the mechanism of the reaction can be deduced. For example, this technique has been instrumental in confirming direct 1,3-migrations over sequential 1,2-migrations in certain rearrangement reactions. bham.ac.uk

Studies on Hydrogen/Deuterium Exchange Phenomena in Dithiol Systems

Hydrogen/deuterium (H/D) exchange studies can provide information about the acidity of the thiol protons and the dynamics of the dithiol system in different solvent environments. nih.govnih.gov By exposing this compound to a protic solvent, the rate of exchange between the deuterium on the sulfur atoms and the protons from the solvent can be monitored. The rate of this exchange is influenced by factors such as pH and the presence of catalysts. nih.gov Such studies are fundamental to understanding the behavior of thiols in biological and chemical systems.

Role of Thiol Groups in Catalytic Mechanisms (e.g., co-catalysis, inhibition)

The thiol groups of 1,3-propanedithiol and its deuterated analogue can participate in various catalytic processes. They can act as nucleophilic catalysts, for example, in promoting the addition of other molecules. In the formation of dithianes from carbonyl compounds, an acid catalyst is typically required. organic-chemistry.org The thiol itself can sometimes influence the catalytic cycle. Conversely, thiols can also act as inhibitors by binding to and deactivating a metal catalyst. The use of this compound in these studies can help to clarify the role of the thiol in the catalytic mechanism, particularly if proton (or deuteron) transfer from the thiol is a key step.

Advanced Spectroscopic Characterization and Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy of 1,3-Propane-d6-dithiol (B594742)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure and dynamics of molecules. In the context of this compound, the strategic replacement of hydrogen atoms with their heavier isotope, deuterium (B1214612), offers significant advantages in NMR studies.

Structural Elucidation and Conformational Analysis in Solution

NMR spectroscopy is a primary tool for determining the three-dimensional structure and conformational preferences of molecules in solution. auremn.org.br For dithiol compounds, including the deuterated analog this compound, techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about through-space interactions between atoms, which is crucial for defining molecular geometry. mdpi.com While direct ¹H NMR observation of the deuterated backbone of this compound is not standard, its interaction with other protonated molecules can be studied. The conformational analysis of similar dithiol systems has been successfully performed using NMR, revealing details about ring conformations and the orientation of substituents. nih.govacs.org The principles of these analyses, which often involve measuring coupling constants and observing NOE cross-peaks, can be applied to understand how this compound interacts and adopts specific conformations when present in a solution with other molecules.

Investigation of Intermolecular Interactions and Dynamics using Deuterium Labeling

Deuterium labeling is a powerful method for investigating intermolecular interactions and molecular dynamics. numberanalytics.comnumberanalytics.com By incorporating this compound into a system, researchers can selectively monitor the behavior of this molecule or its influence on the dynamics of neighboring protonated molecules. utoronto.ca Deuterium NMR (²H NMR) can be employed to directly study the dynamics of the deuterated molecule, providing insights into processes like molecular tumbling and internal motions. numberanalytics.comresearchgate.netacs.org Furthermore, the presence of the deuterated species can affect the relaxation times of nearby protons in other molecules, and these changes can be measured to infer proximity and the nature of the interaction. nih.gov This approach has been widely used to study protein-ligand binding, the structure of molecular complexes, and the dynamics of molecules in various environments. utoronto.canih.gov

Quantitative NMR Studies Utilizing Deuterium Internal Standards

Quantitative NMR (qNMR) is a method for determining the concentration of a substance in a sample with high accuracy and precision. fujifilm.comresolvemass.ca The fundamental principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. resolvemass.caresearchgate.net In qNMR, an internal standard with a known concentration and purity is added to the sample. resolvemass.ca

Deuterated compounds can serve as effective internal standards in certain qNMR applications. While typically protonated compounds are used as internal standards in ¹H qNMR, a deuterated standard like this compound could be advantageous in specific scenarios. For instance, in a complex mixture where the signals of a standard protonated compound might overlap with analyte signals, a deuterated standard would not interfere with the ¹H spectrum of the analyte. clearsynth.commestrelab.com The quantification would rely on comparing the integral of the analyte signal to the known concentration of the deuterated standard, though the standard itself would not be directly observed in the ¹H NMR spectrum. The accuracy of qNMR relies on several factors, including the precise weighing of the sample and the internal standard, and ensuring that the relaxation delays between NMR scans are sufficient for complete signal recovery. researchgate.net

Table 1: Key Considerations for Utilizing Deuterated Compounds in NMR

| Application | Advantage of Deuteration | Relevant NMR Technique(s) |

| Signal Simplification | Reduces complexity of ¹H NMR spectra by removing signals from the deuterated compound. | ¹H NMR |

| Structural Analysis | Allows for clearer observation of signals from non-deuterated components in a mixture. | NOESY, COSY |

| Interaction & Dynamics | Enables selective study of the deuterated molecule's dynamics or its effect on neighboring molecules. numberanalytics.com | ²H NMR, Relaxation measurements |

| Quantitative Analysis | Can serve as a non-interfering internal standard in ¹H qNMR of complex mixtures. clearsynth.com | qNMR |

Vibrational Spectroscopy (Infrared and Raman) Insights

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides valuable information about the molecular vibrations of a compound. These vibrations are sensitive to the masses of the atoms involved and the strength of the chemical bonds, making this method highly effective for studying isotopically labeled molecules like this compound.

Analysis of Deuterium-Induced Isotopic Shifts for Band Assignment

The substitution of hydrogen with deuterium, as in this compound, leads to predictable shifts in the vibrational frequencies observed in IR and Raman spectra. libretexts.org This phenomenon, known as an isotopic shift, is a powerful tool for assigning specific vibrational bands to the corresponding molecular motions. libretexts.orgrsc.org

Because deuterium is approximately twice as heavy as protium, vibrations involving the C-D bonds in this compound will occur at significantly lower frequencies (wavenumbers) compared to the C-H vibrations in its non-deuterated counterpart. msu.edu The theoretical shift for a pure stretching vibration can be estimated by the square root of the ratio of the reduced masses, which for a C-D versus a C-H bond is approximately √2. libretexts.org This results in a downshift of the C-D stretching bands to a spectral region around 2100-2300 cm⁻¹, which is typically less congested than the C-H stretching region (around 2800-3000 cm⁻¹). optica.org

By comparing the IR and Raman spectra of 1,3-Propane-dithiol and this compound, researchers can confidently assign the bands that shift to vibrations involving the propane (B168953) backbone. Bending and rocking modes associated with the deuterated methylene (B1212753) groups will also exhibit shifts to lower frequencies. researchgate.net This clear spectral separation helps to unambiguously identify and characterize the vibrational modes of the molecule. cdnsciencepub.comacs.org This technique has been widely applied to various organic molecules, including thiols and hydrocarbons, to aid in spectral interpretation. researchgate.netacs.orgrsc.orgmdpi.com

Table 2: Expected Vibrational Frequency Shifts upon Deuteration

| Vibrational Mode | Typical Frequency Range (C-H) (cm⁻¹) | Expected Frequency Range (C-D) (cm⁻¹) | Approximate Shift Factor |

| Stretching (ν) | 2800 - 3000 | 2100 - 2300 | ~1.3 - 1.4 |

| Bending/Scissoring (δ) | 1450 - 1470 | ~1050 - 1100 | ~1.3 - 1.4 |

Note: The actual observed shifts can be influenced by coupling with other vibrations within the molecule.

Probing Hydrogen Bonding and Thiol Group Vibrational Modes

The study of hydrogen bonding and the vibrational characteristics of thiol (-SH) groups in molecules like 1,3-propanedithiol (B87085) is significantly advanced by the use of its deuterated isotopologue, this compound. Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides direct insight into the molecular vibrations governed by the potential energy surfaces of hydrogen bonds. biophysik.org The formation of hydrogen bonds, typically involving an X-H donor group (where X is an electronegative atom like S or O), leads to notable changes in the vibrational spectrum, such as a red-shift (a shift to lower frequency), broadening, and intensification of the stretching mode band. biophysik.orgnih.gov

In thiols, the S-H stretching vibration is a key indicator of its local environment. The Raman spectrum of a dithiol, for instance, shows a strong peak corresponding to the S-H bond. smu.edu For 2,5-dihydroxy-1,3,4,6-tetrathiolbenzene, the S-H stretching vibration is observed around 2550 cm⁻¹. hzdr.de This vibrational mode is sensitive to hydrogen bonding interactions, where the thiol group can act as a proton donor.

The substitution of hydrogen with deuterium in this compound is a powerful tool for probing these interactions. Due to the increased mass of deuterium, the S-D stretching frequency is significantly lower than the S-H stretch, effectively decoupling it from other vibrational modes in the same spectral region. This isotopic labeling helps in the unambiguous assignment of vibrational bands corresponding to the thiol groups.

Furthermore, studies on related molecules have shown that intramolecular hydrogen bonding can significantly affect spectral features. For example, in certain β-hydroxy thioether derivatives, intramolecular hydrogen bonding leads to the splitting of methylene proton signals in NMR spectra, a phenomenon that is disrupted in hydrogen-bond-disrupting solvents like DMSO-d6. rsc.org While this is an NMR study, the underlying principle of hydrogen bonding influencing molecular conformation and spectroscopic output is directly applicable to the vibrational analysis of dithiols. By comparing the spectra of 1,3-propanedithiol and this compound, researchers can isolate the effects of hydrogen bonding on the thiol groups from other molecular vibrations.

Table 1: Typical Vibrational Frequencies for Thiol Groups

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Notes |

| S-H Stretch | 2550 - 2600 | This peak is often weak in the infrared spectrum but can be strong in the Raman spectrum. smu.eduhzdr.de Its position is sensitive to hydrogen bonding. |

| S-D Stretch | ~1840 - 1880 | The frequency is lowered by a factor of approximately √2 upon deuteration, providing a clear marker for the thiol group. |

Mass Spectrometry (MS) Applications of this compound

Isotopically labeled compounds are of paramount importance in mass spectrometric studies. rsc.org this compound, as a stable isotope-labeled compound, serves as a crucial tool in various mass spectrometry applications due to its distinct mass shift and chemical properties. lgcstandards.comacs.orgmedchemexpress.comclearsynth.com The replacement of six hydrogen atoms with deuterium results in a mass increase of approximately 6 Da compared to its unlabeled counterpart, 1,3-propanedithiol. This significant mass difference allows for clear differentiation and quantification in complex mixtures.

Use in Chemical Isotope Labeling (CIL) for Quantitative Analysis

Chemical Isotope Labeling (CIL) is a powerful strategy in analytical chemistry for achieving accurate quantification of analytes using mass spectrometry. In this approach, a known quantity of a stable isotope-labeled version of the analyte is added to a sample as an internal standard. Because the labeled standard is chemically identical to the unlabeled analyte, it experiences the same extraction efficiencies, ionization responses, and fragmentation behavior in the mass spectrometer.

This compound is ideally suited for this purpose when quantifying its non-deuterated form or derivatives. lgcstandards.com By adding a known amount of this compound to a sample, the ratio of the mass spectrometer signal intensities of the labeled ([M+6]+) and unlabeled (M+) ions can be used to calculate the precise concentration of the analyte, correcting for sample loss during preparation and variations in instrument response. acs.org This method is widely applied in fields ranging from metabolic research to the analysis of food and beverages and pharmaceutical compounds. lgcstandards.comacs.orgsmolecule.com

Tracer Studies in Complex Chemical Systems

The unique isotopic signature of this compound makes it an effective tracer for elucidating reaction mechanisms and tracking molecular pathways in complex chemical and biological systems. smolecule.com By introducing the deuterated compound into a reaction, researchers can follow the fate of the molecule and its constituent atoms by monitoring the presence of the deuterium label in reaction intermediates and products using mass spectrometry.

This is particularly useful in Hydrogen/Deuterium Exchange (HDX) mass spectrometry. researchgate.net In HDX-MS, labile hydrogen atoms (bound to O, N, or S) in a molecule of interest exchange with deuterium atoms from a deuterated solvent like D₂O. researchgate.netnih.gov While this compound itself has deuterated carbon-bound hydrogens which are not readily exchangeable, its thiol protons are. researchgate.net More significantly, its use as a derivatizing agent or its presence in a system allows for mechanistic probing through kinetic isotope effects. smolecule.com The deuterated form can help track reaction pathways more effectively than its non-labeled counterpart. smolecule.com For example, in studies of thiol-disulfide interchange or reactions involving the formation of dithianes from aldehydes and ketones, using the deuterated version can help confirm the incorporation and fate of the dithiol moiety. smolecule.comwikipedia.org

Elucidation of Fragmentation Pathways and Molecular Structure in the Gas Phase

Tandem mass spectrometry (MS/MS) is a central technique for the structural elucidation of unknown compounds by analyzing their fragmentation patterns. mdpi.com Comparing the fragmentation spectra of a labeled compound like this compound with its unlabeled analog provides invaluable information for identifying fragments and understanding the mechanisms of their formation in the gas phase. researchgate.netmdpi.com

When 1,3-propanedithiol and this compound are analyzed by mass spectrometry, their molecular ions will appear at different mass-to-charge (m/z) ratios (e.g., ~108 for C₃H₈S₂ and ~114 for C₃D₆H₂S₂). lgcstandards.comnist.gov Upon fragmentation, any fragment that retains the deuterated propane backbone will exhibit a mass shift corresponding to the number of deuterium atoms it contains. This allows for the confident assignment of fragment structures. For example, the loss of an SH group from the unlabeled molecular ion would yield a fragment at m/z 75, whereas the corresponding loss from the labeled version would produce a fragment at m/z 81 (C₃D₆HS⁺).

This comparative analysis helps to distinguish between different fragmentation pathways and provides deeper insight into gas-phase ion chemistry. researchgate.net It is a powerful method for confirming the structure of reaction products where 1,3-propanedithiol has been used as a reagent. smolecule.com

Table 2: Predicted Key Mass Fragments for 1,3-Propanedithiol and its d6-Isotopologue

| Fragment Description | 1,3-Propanedithiol (Unlabeled) Fragment Formula | Predicted m/z | This compound Fragment Formula | Predicted m/z |

| Molecular Ion | [C₃H₈S₂]⁺ | 108 | [C₃D₆H₂S₂]⁺ | 114 |

| Loss of H | [C₃H₇S₂]⁺ | 107 | [C₃D₆HS₂]⁺ | 113 |

| Loss of SH | [C₃H₇S]⁺ | 75 | [C₃D₆HS]⁺ | 81 |

| Loss of H₂S | [C₃H₆S]⁺ | 74 | [C₃D₅HS]⁺ | 79 |

| Propyl Ion | [C₃H₇]⁺ | 43 | [C₃D₆H]⁺ | 49 |

| Ethyl Ion | [C₂H₅]⁺ | 29 | [C₂DₓH₅₋ₓ]⁺ | Variable |

Note: The fragmentation of the ethyl ion from the deuterated compound is complex as it can involve scrambling and loss of both H and D atoms. The m/z values are based on the most abundant isotopes.

Applications As a Research Tool and Building Block in Advanced Fields

Role in Polymer and Materials Science Research

In the realm of materials science, the presence of deuterium (B1214612) in the 1,3-propane-d6-dithiol (B594742) backbone serves as a powerful analytical probe, enabling researchers to elucidate structural and dynamic properties of polymers and other advanced materials.

1,3-Propanedithiol (B87085) is a versatile monomer and cross-linking agent used in the synthesis of various polymers, such as poly(β-thioether ester)s and poly(disulfide)s. rsc.orgacs.org It can also be employed to cross-link block copolymers to form stable nanoparticles. google.com When its deuterated analogue, this compound, is used, it incorporates a deuterium-labeled segment into the polymer structure.

This isotopic labeling is crucial for subsequent analysis of the polymer's architecture and behavior. For instance, in the synthesis of poly(β-thioether ester)s, 1,3-propanedithiol reacts with other monomers in a process that can be initiated to form the polymer chain. rsc.org Using the d6 variant creates a polymer with a deuterated backbone, which does not significantly alter the polymer's chemical properties but makes it distinguishable in certain analytical techniques. Similarly, when used as a cross-linking agent for block copolymers, the resulting nanoparticles possess a deuterated cross-linked core, allowing for detailed study of the core-shell structure. google.com

| Polymer System | Role of 1,3-Propanedithiol Analog | Research Field | Implication of Using this compound |

| Poly(β-thioether ester)s | Monomer | Polymer Chemistry | Creates a polymer with a deuterated backbone for structural analysis. rsc.org |

| Block Copolymer Nanoparticles | Cross-linking Agent | Materials Science, Drug Delivery | Forms a deuterated core within nanoparticles, enabling detailed study of core-shell morphology. google.com |

| Poly(disulfide)s | Monomer | Polymer Chemistry | Yields polymers with deuterated repeating units, useful for investigating chain packing and crystallization. acs.org |

| Responsive Cellulose (B213188) Derivatives | Thiol source for thiol-ene reactions | Biomaterials, Functional Polymers | Introduces a deuterated segment for probing the structure and redox-responsive behavior of the material. rsc.org |

One of the most significant applications of deuteration in materials science is for neutron scattering techniques, such as Small-Angle Neutron Scattering (SANS). acs.org Hydrogen and deuterium have vastly different neutron scattering lengths, which allows researchers to manipulate the scattering contrast between different components in a material. By selectively deuterating one part of a complex system—such as the cross-linked core of a micelle or one block in a copolymer—that part can be made "visible" or "invisible" to neutrons relative to its surroundings.

When this compound is used to synthesize polymers or biomaterials, the resulting deuterated segments provide the necessary contrast to study nanoscale structures. This technique is invaluable for determining the size, shape, and arrangement of polymer chains in solution, in blends, or within biomaterials, providing insights that are often impossible to obtain with other methods.

The synthesis of novel functional materials benefits from the incorporation of deuterium to enhance performance or to enable advanced characterization. In materials like Organic Light-Emitting Diodes (OLEDs), replacing C-H bonds with more stable C-D bonds at certain positions can increase the operational lifetime of the device by slowing down degradation pathways. While not directly forming the emissive layer, sulfur-containing polymers can be part of the charge-transport or host layers, and using building blocks like this compound allows for the creation of deuterated versions of these functional polymers.

Furthermore, in the development of responsive polymers, such as those that change conformation based on redox stimuli, this compound can be a key building block. For example, cellulose derivatives can be functionalized with thiol groups, which can then be used to create redox-controllable nanoparticles. rsc.org Using the deuterated dithiol in such a synthesis would introduce a stable isotopic label, facilitating the study of the material's structural changes in response to chemical stimuli via techniques like NMR spectroscopy or neutron scattering.

Neutron Scattering Contrast Enhancement in Soft Materials and Biomaterials

Utilization in Advanced Organic Synthesis

In organic synthesis, 1,3-propanedithiol is a cornerstone reagent for carbonyl group transformations. The deuterated version, this compound, provides a method for introducing an isotopic label into complex molecules, which is essential for mechanistic studies and as a building block for labeled compounds. smolecule.com

A primary application of 1,3-propanedithiol is the protection of aldehydes and ketones by converting them into 1,3-dithianes. wikipedia.orgwikipedia.orgasianpubs.org This reaction is highly efficient and forms a protecting group that is stable under both acidic and basic conditions. asianpubs.org When this compound is used, it forms a deuterated 1,3-dithiane (B146892), effectively tagging the molecule with a stable isotopic label. smolecule.commedchemexpress.com This is particularly useful in multi-step syntheses where the labeled fragment needs to be tracked or to study reaction mechanisms involving the protected group.

| Starting Carbonyl | Reagent | Product (Deuterated 1,3-Dithiane) | Purpose of Labeling |

| Benzaldehyde | This compound, Acid catalyst | 2-Phenyl-1,3-dithiane-(propane-d6) | Mechanistic studies, tracer in complex synthesis. nih.gov |

| Cyclohexanone | This compound, Acid catalyst | 1,5-Dithiaspiro[5.5]undecane-(d6) | Isotopic labeling for metabolic or degradation studies. wikipedia.org |

| Formaldehyde | This compound, Acid catalyst | 1,3-Dithiane-(propane-d6) | Creation of a deuterated C1 synthon for further elaboration. wikipedia.org |

The concept of "Umpolung," or polarity inversion, is a powerful strategy in organic synthesis, and the 1,3-dithiane group is central to one of its most famous applications: the Corey-Seebach reaction. wikipedia.orgwikipedia.orgdnmfaizpur.org In this strategy, the normally electrophilic carbon of a carbonyl group is converted into a nucleophilic carbon. dnmfaizpur.org

The process begins with the formation of a 1,3-dithiane from an aldehyde and 1,3-propanedithiol. wikipedia.org The proton at the C2 position of the dithiane ring (between the two sulfur atoms) is acidic enough (pKa ≈ 31) to be removed by a strong base like n-butyllithium, creating a stabilized carbanion. youtube.com This carbanion, an acyl anion equivalent, can then react with various electrophiles. wikipedia.orgyoutube.comorganic-chemistry.org

When this compound is used, the resulting dithiane synthon is deuterium-labeled on its propane (B168953) backbone. While the reactive C2 position is not typically deuterated in this specific process (unless a deuterated aldehyde is used), the entire building block carries the isotopic label. This allows for the synthesis of complex molecules containing a deuterated propylthio fragment, which can be invaluable for quantitative analysis by mass spectrometry or for probing intermolecular interactions via the kinetic isotope effect in subsequent steps. After reaction with an electrophile, the dithiane group is hydrolyzed, often with a mercury(II) salt, to reveal a new ketone or aldehyde, thereby completing the Umpolung transformation and yielding a deuterium-labeled final product. wikipedia.orgyoutube.com

| Electrophile Class | Specific Example | Product after Reaction with Lithiated Dithiane | Final Product after Hydrolysis | Significance of Deuterium Label |

| Alkyl Halide | Benzyl bromide | 2-Alkyl-1,3-dithiane-(propane-d6) | Phenylacetone-(propyl-d6 fragment) | Labeled product for metabolic pathway studies. wikipedia.org |

| Epoxide | Phenyl-epoxyethane | 2-(β-Hydroxyalkyl)-1,3-dithiane-(propane-d6) | α-Hydroxy ketone with a deuterated label. wikipedia.org | Provides a labeled standard for analytical chemistry. smolecule.com |

| Carbonyl Compound | Cyclohexanone | 2-(α-Hydroxyalkyl)-1,3-dithiane-(propane-d6) | α-Hydroxy ketone with a deuterated label. wikipedia.org | Enables mechanistic studies of subsequent reactions. |

| Acyl Halide | Acetyl chloride | 2-Acyl-1,3-dithiane-(propane-d6) | 1,2-Diketone with a deuterated label. wikipedia.org | Useful for tracking fragments in complex natural product synthesis. |

Synthesis of Complex Deuterated Organic Molecules and Precursors

This compound serves as a valuable deuterated building block in organic synthesis, enabling the creation of more complex molecules containing deuterium atoms. smolecule.comnih.gov Its primary application in this context is the formation of deuterated 1,3-dithianes through reactions with aldehydes and ketones. organic-chemistry.orgwikipedia.org This reaction is a cornerstone of "umpolung" chemistry, where the normal polarity of the carbonyl carbon is inverted, allowing it to act as a nucleophile.

The process involves the reaction of this compound with a carbonyl compound, typically catalyzed by a Lewis or Brønsted acid, to yield a deuterated 1,3-dithiane. organic-chemistry.org This dithiane can then be deprotonated at the C2 position (between the two sulfur atoms) to form a stabilized carbanion. This nucleophilic species can subsequently react with various electrophiles to form new carbon-carbon bonds. The final step involves the removal of the dithiane protecting group to reveal the modified carbonyl functionality, now incorporated into a more complex molecular framework. The use of the deuterated dithiol ensures that the resulting molecule carries the isotopic label. smolecule.com

A notable example is the synthesis of β-keto 1,3-dithianes, which are masked 1,3-dicarbonyl systems. These are generated through the double conjugate addition of dithiols to propargylic ketones, esters, and aldehydes. organic-chemistry.org These deuterated intermediates can then be converted into a variety of functionalized oxygen-containing heterocycles, which are valuable in natural product synthesis. organic-chemistry.org

Application in Biological and Biochemical Research Probes (non-clinical)

The unique properties of this compound, particularly the presence of deuterium, make it a powerful tool in non-clinical biological and biochemical research. solubilityofthings.commedchemexpress.com Deuterated compounds are chemically similar to their hydrogen-containing counterparts but have a greater mass. This mass difference allows them to be used as tracers in various studies without significantly altering the biological activity of the molecule. nih.govmedchemexpress.com

Synthesis of Deuterated Ligands and Probes for Structural Biology Studies (e.g., protein-ligand interactions)

In structural biology, understanding the precise interactions between a protein and its ligand is crucial. This compound can be used to synthesize deuterated ligands, which serve as probes to study these interactions. smolecule.comumich.edu The incorporation of deuterium into a ligand allows for techniques like neutron diffraction and specific nuclear magnetic resonance (NMR) spectroscopy methods, which can provide detailed information about the ligand's conformation and binding orientation within the protein's active site.

The synthesis of these deuterated ligands often involves the use of this compound to create a deuterated core structure, which is then further elaborated to produce the final ligand. For instance, it can be used to create deuterated thioacetals, which can then be incorporated into larger molecules. organic-chemistry.org The resulting deuterated ligand can help in elucidating the mechanism of protein-ligand interactions by providing a "heavy" atom label that can be tracked. smolecule.com

Tracing Metabolic Pathways and Enzyme Mechanisms in vitro/in model systems

Isotopically labeled compounds are indispensable for tracing metabolic pathways and elucidating enzyme mechanisms. medchemexpress.eu this compound can be used as a starting material to build larger, deuterated molecules that can be introduced into in vitro systems or model organisms. medchemexpress.eumedchemexpress.com By following the path of the deuterium label through various metabolic reactions, researchers can map out complex biochemical pathways.

Furthermore, the kinetic isotope effect (KIE) is a powerful tool for studying enzyme mechanisms. smolecule.com The C-D bond is stronger than the C-H bond, and as a result, reactions that involve the breaking of a C-D bond are typically slower than those involving a C-H bond. By comparing the reaction rates of a deuterated substrate with its non-deuterated counterpart, researchers can determine whether a particular C-H bond cleavage is a rate-determining step in the enzymatic reaction. This compound can be used to synthesize substrates specifically deuterated at positions of interest for such KIE studies. smolecule.com

Development of Isotope-Labeled Standards for Quantitative Biochemical Assays

Quantitative analysis in biochemical assays often relies on the use of internal standards to ensure accuracy and precision. Isotope-labeled compounds, such as those synthesized using this compound, are ideal for this purpose. lgcstandards.com A known amount of the deuterated standard is added to a biological sample before processing. Because the deuterated standard is chemically identical to the analyte of interest, it behaves similarly during extraction, purification, and analysis.

The key difference is its mass, which allows it to be distinguished from the endogenous, non-labeled analyte by mass spectrometry. By comparing the signal of the analyte to the signal of the known amount of the internal standard, a precise quantification of the analyte in the original sample can be achieved. This technique, known as stable isotope dilution analysis, is widely used in proteomics, metabolomics, and drug metabolism studies. nih.gov this compound can serve as a precursor for the synthesis of these essential deuterated standards. medchemexpress.eulgcstandards.com

Interactive Table of Research Applications

| Research Area | Application of this compound | Key Techniques |

| Complex Organic Synthesis | Building block for deuterated molecules | Umpolung, Thioacetalization |

| Structural Biology | Synthesis of deuterated ligands and probes | Neutron Diffraction, NMR Spectroscopy |

| Metabolic Research | Tracing metabolic pathways and enzyme mechanisms | Kinetic Isotope Effect (KIE) studies |

| Quantitative Assays | Development of isotope-labeled internal standards | Mass Spectrometry, Stable Isotope Dilution |

Chromatographic and Separation Science Investigations

Study of Chromatographic Deuterium (B1214612) Effects (CDE) with 1,3-Propane-d6-dithiol (B594742)

The Chromatographic Deuterium Effect (CDE) refers to the differences in retention behavior observed between a deuterated compound and its non-deuterated counterpart. While specific research focusing solely on the CDE of this compound is not extensively documented, the principles of CDE are well-established and applicable. Deuterium substitution can subtly alter a molecule's physicochemical properties, such as its polarity, volatility, and intermolecular interactions.

In gas chromatography (GC), deuterated compounds often elute slightly earlier than their hydrogen-containing analogs. This is because C-D bonds are slightly shorter and less polarizable than C-H bonds, leading to weaker van der Waals interactions with the stationary phase. In the case of this compound, one would expect a slightly shorter retention time compared to 1,3-Propanedithiol (B87085) under typical GC conditions. nist.gov

In reversed-phase liquid chromatography (RPLC), the opposite effect is often observed. The slightly lower polarity of the C-D bond can lead to stronger interactions with the non-polar stationary phase, resulting in a slightly longer retention time for the deuterated compound. The precise nature and magnitude of the CDE for this compound would depend on the specific chromatographic conditions, including the column chemistry, mobile phase composition, and temperature. These isotopic effects, though small, are fundamental for developing high-resolution separation methods and for understanding reaction mechanisms. smolecule.com

Optimization of Liquid Chromatography (LC) and Gas Chromatography (GC) for Deuterated Compound Separation

Optimizing chromatographic methods is crucial for effectively separating and quantifying deuterated compounds like this compound from their non-deuterated forms. core.ac.uk The goal is to achieve baseline resolution between the isotopologues, which requires careful selection and adjustment of several parameters.

Gas Chromatography (GC) Optimization: GC is a powerful technique for analyzing volatile compounds like dithiols. numberanalytics.com For separating this compound and 1,3-Propanedithiol, key factors include the choice of the capillary column and the oven temperature program. A long, narrow-bore column with a non-polar or mid-polarity stationary phase (like a DB-5) provides a high number of theoretical plates, enhancing separation efficiency. A slow, controlled temperature ramp can further improve the resolution between the closely eluting isotopic peaks. Adjusting the carrier gas flow rate to its optimal velocity (typically around 1-1.2 mL/min for helium) minimizes peak broadening and maximizes efficiency.

Liquid Chromatography (LC) Optimization: LC is suitable for less volatile or thermally sensitive compounds. For separating deuterated and non-deuterated thiols, reversed-phase HPLC is a common choice. Optimization involves the mobile phase composition, stationary phase, and column dimensions. nih.gov A high-efficiency column with small particle sizes (e.g., <3 µm) can significantly improve resolution. The mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, can be fine-tuned. Using a shallow gradient, where the organic solvent concentration increases slowly over time, can effectively separate compounds with very similar retention behaviors. nih.gov

Below is a table summarizing key parameters for optimizing the separation of deuterated compounds.

| Parameter | Gas Chromatography (GC) | Liquid Chromatography (LC) | Rationale |

| Column | Long length (>30m), small internal diameter (<0.25mm), appropriate stationary phase (e.g., DB-5) numberanalytics.com | High-efficiency column (small particle size, e.g., <3 µm), C18 or similar stationary phase nih.gov | Increases the number of theoretical plates and interaction sites, enhancing resolving power. |

| Temperature/Mobile Phase | Slow, programmed temperature ramp | Shallow gradient elution (slow change in solvent composition) nih.gov | Maximizes the small differences in volatility or polarity between isotopologues. |

| Flow Rate | Optimized for carrier gas (e.g., Helium ~1 mL/min) | Lower flow rates (e.g., <1 mL/min for standard columns) nih.gov | Reduces band broadening and allows more time for partitioning, improving separation. |

| Injection | Headspace or splitless injection for trace analysis science.gov | Small injection volume | Minimizes initial band width, leading to sharper peaks and better resolution. |

Role as an Internal Standard in High-Precision Quantitative Analytical Methods

One of the most critical applications of this compound is its use as an internal standard (IS) in quantitative analysis, particularly in methods coupled with mass spectrometry (MS). velocityscientific.com.au An ideal internal standard behaves almost identically to the analyte during sample preparation, injection, and chromatography, but is clearly distinguishable by the detector. core.ac.uk

This compound fulfills these criteria perfectly when quantifying its non-deuterated analog, 1,3-Propanedithiol. smolecule.com Because it has the same chemical structure, it co-elutes very closely with the analyte, ensuring that any sample loss, matrix effects, or variations in instrument response affect both compounds equally. core.ac.uk However, due to the mass difference between deuterium and hydrogen, it has a distinct mass-to-charge ratio (m/z) that is easily resolved by a mass spectrometer. lgcstandards.com This allows for highly accurate and precise ratiometric quantification, where the signal of the analyte is normalized to the constant signal of the known amount of added internal standard. researchgate.net This approach is essential for compensating for analytical variability in complex matrices like food, beverages, and biological samples. smolecule.comvelocityscientific.com.au

The table below highlights the properties that make this compound an excellent internal standard.

| Property | Description | Advantage in Quantitative Analysis |

| Isotopic Labeling | Six hydrogen atoms are replaced by deuterium. lgcstandards.com | Results in a distinct mass shift (approx. 6 Da) allowing for clear differentiation from the analyte by MS without significantly altering chemical properties. nist.govlgcstandards.com |

| Chemical Equivalence | Shares the same functional groups and core structure as the analyte (1,3-Propanedithiol). sigmaaldrich.com | Undergoes similar extraction efficiency, derivatization yield, and chromatographic retention, compensating for variations in sample preparation and analysis. core.ac.uk |

| Co-elution | Elutes at nearly the same retention time as the analyte in both GC and LC. nist.gov | Corrects for matrix effects and fluctuations in ionization efficiency that occur at a specific point in the chromatographic run. core.ac.uk |

| Purity and Stability | Synthesized to high isotopic and chemical purity. velocityscientific.com.au | Provides a reliable and consistent reference signal for calibration and quantification. |

Computational and Theoretical Chemical Studies

Molecular Dynamics Simulations Involving 1,3-Propane-d6-dithiol (B594742)

While quantum chemical calculations are excellent for studying individual molecules or small clusters, molecular dynamics (MD) simulations are essential for understanding the behavior of molecules in condensed phases (liquids or solids). MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of intermolecular interactions and collective phenomena.

In the condensed phase, the vibrational modes of a molecule are coupled to the motions of its neighbors. MD simulations can model how isotopic substitution affects these coupled dynamics. Studies on related deuterated molecules provide a strong basis for understanding the expected behavior of this compound.

For example, research on liquid D₂O versus H₂O has shown that deuteration can qualitatively change molecular motions. osti.gov While the vibrational motions in liquid H₂O are highly delocalized, with excitonic states extending over several molecules, the O-D stretching vibrations in D₂O are more localized. osti.gov This is attributed to a shift in the balance between intramolecular and intermolecular couplings upon deuteration. osti.gov A similar effect would be anticipated for the S-D groups in liquid this compound compared to the S-H groups in its protiated counterpart.

| System | Protiated Species (e.g., H₂O, C₂H₅SH) | Deuterated Species (e.g., D₂O, C₂H₅SD) | Key Finding |

|---|---|---|---|

| Water | Highly delocalized O-H stretching vibrations. | More localized O-D stretching; symmetric/antisymmetric character is retained. osti.gov | Deuteration alters the balance of inter- and intramolecular coupling. osti.gov |

| Ethanethiol | Interaction between CH₂ rocking and SH bending vibrations. researchgate.net | CH₂ rocking and SD bending vibrations are decoupled. researchgate.net | Deuteration can simplify vibrational spectra by removing mode coupling. researchgate.net |

Development of Computational Models for Predicting Isotopic Properties and Reactivity

Building on the foundation of quantum chemistry and molecular dynamics, researchers develop specialized computational models to predict specific properties and reactivity patterns related to isotopic substitution. These models often streamline complex calculations into more accessible predictive tools.

One area of active development is the creation of models to quickly estimate isotopic effects. For example, simple mathematical models have been developed that can estimate the energy splittings caused by hydrogen tunneling in alcohols, and these models have been shown to be applicable to other classes of compounds, including thiols. rsc.org These models often require only routine quantum chemical outputs, such as equilibrium and transition state geometries from DFT calculations, making them highly efficient. rsc.org

Another important application is the prediction of chemical properties like acidity. Computational models have been developed to accurately predict the pKa values of a wide range of thiols in solution. researchgate.net These models are typically based on high-level DFT calculations (e.g., using the M06-2X functional) and are calibrated against known experimental data to ensure their predictive accuracy. researchgate.net

More fundamentally, computational models are being developed to predict nuclear volume isotope effects, which arise from the different sizes of isotopic nuclei. These effects are distinct from the more common mass-dependent effects. Models using a combination of all-electron relativistic calculations and DFT with a projector augmented-wave (PAW) method have shown success in predicting these subtle isotopic fractionations. pnas.org The development of such models is crucial for high-precision geochemistry and cosmochemistry and demonstrates the expanding capability of computational chemistry to capture even the most subtle isotopic phenomena.

Future Research Directions and Emerging Avenues

Advancements in Site-Selective Deuteration Methodologies for Dithiols

The precise introduction of deuterium (B1214612) at specific molecular sites is a cornerstone of modern chemical research, offering powerful tools for mechanistic studies and the development of new functional molecules. youtube.comsymeres.com While the synthesis of 1,3-propane-d6-dithiol (B594742) often involves the use of deuterated precursors, the broader field of site-selective deuteration of dithiols and other organic molecules is rapidly advancing. symeres.comsmolecule.com

Recent breakthroughs in catalysis are at the forefront of these advancements. For instance, iridium-based catalysts have demonstrated remarkable efficiency in ortho-directed hydrogen isotope exchange (HIE) on aromatic compounds, a principle that could be adapted for dithiols with appropriate directing groups. acs.org Furthermore, photoredox catalysis has emerged as a powerful strategy for the deuteration of C(sp³)–H bonds, particularly those adjacent to heteroatoms like the amino groups in pharmaceutical compounds. nih.govprinceton.edu This method often utilizes readily available and cost-effective deuterium sources like D₂O. nih.gov

Electrochemical methods also present a promising frontier for selective deuteration. beilstein-journals.org Researchers have developed electrochemical approaches for the reductive deuteration of various functional groups, highlighting the potential for mild and highly selective isotope labeling. beilstein-journals.org These advancements in catalytic and electrochemical HIE reactions are paving the way for more efficient, scalable, and regioselective methods for synthesizing deuterated dithiols like this compound. nih.govresearchgate.net The development of these methodologies is crucial for expanding the availability and application of such compounds in research and industry. acs.org

Exploration of Novel Research Applications for this compound in Interdisciplinary Fields

The unique properties of this compound, stemming from its isotopic labeling, open doors to novel applications across various scientific disciplines. smolecule.com Its use as an internal standard in mass spectrometry for food and beverage analysis is already established, but its potential extends far beyond this. smolecule.comlgcstandards.com

In medicinal chemistry and drug discovery, deuterated compounds are increasingly recognized for their ability to modify the pharmacokinetic profiles of drug candidates. nih.govijarnd.comacs.org The substitution of hydrogen with deuterium can lead to enhanced metabolic stability, potentially reducing required dosages and improving therapeutic outcomes. nih.govresearchgate.net While direct therapeutic applications of this compound itself are not the primary focus, its derivatives could be explored for their biological activities, such as in drug delivery systems or as enzyme mimetics, leveraging the stabilizing effect of deuterium. smolecule.com

The field of materials science also presents opportunities for the application of deuterated compounds. The kinetic isotope effect, a direct consequence of deuteration, has been shown to improve the properties of organic light-emitting diodes (OLEDs) and fluorophores. acs.org The incorporation of this compound or its derivatives into novel materials could therefore lead to enhanced performance and longevity. Furthermore, its ability to form stable complexes with metal ions could be exploited in the design of new coordination polymers and metal-organic frameworks with unique properties. smolecule.com

The study of reaction mechanisms remains a core application. symeres.comsmolecule.com The distinct isotopic signature of this compound allows researchers to track the movement and transformation of molecules in complex chemical and biological systems, providing invaluable insights into reaction pathways and kinetics. youtube.com

Integration of Deuterium Labeling with Advanced Analytical Techniques (e.g., hyphenated methods)

The synergy between deuterium labeling and advanced analytical techniques, particularly hyphenated methods, offers a powerful approach for detailed molecular analysis. researchgate.netiosrjournals.org Hyphenated techniques combine a separation method, such as gas chromatography (GC) or liquid chromatography (LC), with a detection method, like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, in a single, integrated system. ijarnd.comresearchgate.net

The use of this compound as an internal standard in GC-MS and LC-MS is a prime example of this integration. researchgate.net Its known concentration and distinct mass allow for accurate quantification of its non-deuterated counterpart and other analytes in complex mixtures. acs.org Tandem mass spectrometry (MS-MS) further enhances this capability by providing detailed structural information through the fragmentation of selected ions. iosrjournals.orgnih.gov

LC-NMR is another powerful hyphenated technique where deuterium labeling plays a crucial role. ijarnd.com The use of deuterated solvents in the mobile phase is often necessary to avoid interference with the analyte signals. ijarnd.comnih.gov While not directly related to the deuteration of the analyte itself, this highlights the importance of deuterated compounds in enabling such advanced analytical setups. The direct analysis of deuterated compounds like this compound by LC-NMR can provide unambiguous structural information. symeres.com

The combination of these techniques allows for the comprehensive analysis of complex samples, enabling the separation, identification, and quantification of individual components with high sensitivity and specificity. researchgate.netiosrjournals.org This is particularly valuable in fields like metabolomics, proteomics, and environmental analysis. symeres.com

Development of High-Throughput Screening Approaches for Deuterated Compound Synthesis and Application

High-throughput screening (HTS) is a cornerstone of modern drug discovery and materials science, enabling the rapid evaluation of large libraries of compounds for desired properties. selectscience.net The development of HTS methods specifically tailored for the synthesis and application of deuterated compounds, including dithiols, represents a significant area of future research.

In the context of synthesis, HTS can be employed to rapidly screen different catalysts, reaction conditions, and substrates to optimize site-selective deuteration methodologies. nih.gov This can accelerate the discovery of new and more efficient ways to produce compounds like this compound. Automated HTS platforms can perform and analyze thousands of reactions in parallel, drastically reducing the time and resources required for methods development. selectscience.net

For applications, HTS is instrumental in screening libraries of deuterated compounds for biological activity. selectscience.net For example, the Deuterium Adduct Bioactivity Screening (DABS) workflow utilizes whole-cell binding assays to identify bioactive natural products from complex mixtures of labeled compounds. biorxiv.org This approach could be adapted to screen synthetic deuterated compounds for various therapeutic targets. Furthermore, the integration of HTS with mass spectrometry, such as in Acoustic Ejection Mass Spectrometry (AEMS), allows for the rapid analysis of thousands of compounds, confirming their identity and purity in large compound libraries. sciex.com This is critical for ensuring the quality of compounds used in subsequent screening assays. lcms.cz

The development of such high-throughput approaches will be essential for fully realizing the potential of deuterated compounds in various fields, from drug discovery to materials science. nih.govselectscience.net

Q & A

Basic: What are the standard methods for synthesizing and characterizing 1,3-Propane-d6-dithiol in deuterium-labeling studies?

Methodological Answer:

this compound is typically synthesized via deuteration of the parent compound (1,3-propanedithiol) using deuterated reagents or isotopic exchange under controlled conditions. Key steps include:

- Deuteration : Reaction with D₂O or deuterated acids to replace hydrogen atoms at specific positions, achieving ≥98 atom% D purity .

- Purification : Column chromatography or recrystallization to isolate the deuterated product from non-deuterated byproducts .

- Characterization :

- NMR Spectroscopy : ¹H-NMR confirms the absence of proton signals at deuterated positions (e.g., C-D bonds), while ¹³C-NMR identifies carbon environments .

- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (114.26 g/mol) and isotopic distribution (e.g., [M+H]⁺ peaks at m/z 115.27) .

Basic: How is this compound utilized as an internal standard in analytical chemistry?

Methodological Answer:

Its deuterated structure minimizes interference in mass spectrometry and NMR analyses, enabling precise quantification of non-deuterated analogs in complex mixtures. Applications include:

- Isotopic Dilution MS : Spiking samples with this compound to correct for matrix effects and ionization efficiency variations .

- Kinetic Isotope Effect (KIE) Studies : Comparing reaction rates of deuterated vs. non-deuterated thiols to probe mechanistic pathways (e.g., hydrogen/deuterium transfer steps) .

Advanced: What experimental challenges arise when optimizing reaction conditions for deuterium retention in this compound synthesis?

Methodological Answer:

Deuterium loss during synthesis is a critical issue, requiring:

- pH and Temperature Control : Acidic or basic conditions at elevated temperatures may promote H/D exchange. Reactions are performed at neutral pH and ≤40°C to preserve isotopic integrity .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) minimize proton contamination, while avoiding protic solvents like ethanol .

- Validation : Post-synthesis analysis via MS or IR spectroscopy to detect residual protonation at C-D sites .

Advanced: How do researchers resolve spectral overlaps in NMR analysis of this compound derivatives?

Methodological Answer:

Deuterium-induced signal splitting and coupling constants complicate spectral interpretation. Strategies include:

- 2D NMR Techniques : HSQC (Heteronuclear Single Quantum Coherence) or COSY (Correlation Spectroscopy) to resolve overlapping peaks in thiol-containing derivatives .

- Isotopic Depletion : Using partially deuterated analogs (e.g., d₃ or d₄) to simplify splitting patterns while retaining isotopic contrast .

Advanced: What methodologies address contradictions in kinetic data from deuterated vs. non-deuterated thiol reactions?

Methodological Answer:

Discrepancies often stem from deuterium isotope effects (e.g., slower reaction rates due to stronger C-D bonds). Mitigation involves:

- Control Experiments : Parallel reactions with non-deuterated 1,3-propanedithiol to isolate isotope-specific effects .

- Computational Modeling : Density Functional Theory (DFT) simulations to predict and validate KIE magnitudes .

- Statistical Analysis : Multivariate regression to deconvolute isotopic contributions from other variables (e.g., solvent polarity) .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

Classified as a hazardous substance (Category 4-2-III), it requires:

- Ventilation : Use fume hoods to prevent inhalation of volatile thiol vapors .

- Personal Protective Equipment (PPE) : Acid-resistant gloves and goggles to avoid skin/eye contact .

- Waste Management : Neutralization with oxidizing agents (e.g., NaOCl) before disposal to prevent environmental release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.